Racemic Mixture Cost Advantage Over Single (R)-Enantiomer
The racemic compound (CAS 1251006-73-1) offers a significant cost advantage over its single (R)-enantiomer (CAS 2174940-65-7). This cost differential is a direct result of the more complex synthetic routes required for chiral resolution or asymmetric synthesis to obtain the enantiopure form [1]. For early-stage medicinal chemistry and large-scale process development where stereochemistry is either non-critical or evaluated post-synthesis, the racemic mixture presents a more economical and equally effective entry point [2].
| Evidence Dimension | 1g Unit Price (USD) |
|---|---|
| Target Compound Data | $295.00 (GLPBIO) / ¥874.00 (MACKLIN) |
| Comparator Or Baseline | (R)-enantiomer: $159.00 (GLPBIO) / ¥3,300.00 (MACKLIN) |
| Quantified Difference | ~2.6x to 3.8x higher cost for the single enantiomer depending on vendor |
| Conditions | Vendor catalog pricing for research-grade material (≥95% purity) as of April 2026 |
Why This Matters
Procurement of the racemic mixture reduces material costs by 60-75% for initial screening and SAR campaigns where chiral resolution is not immediately required, directly impacting project budgets.
- [1] GLPBIO. (n.d.). tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate (CAS 2174940-65-7). Retrieved from GLPBIO website. View Source
- [2] GLPBIO. (n.d.). tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (CAS 1251006-73-1). Retrieved from GLPBIO website. View Source
